Tetrahexylammoniumhydrogensulfat

Übersicht

Beschreibung

Tetrahexylammonium hydrogen sulfate is a quaternary ammonium salt . It is mainly used as an electrolyte . It can also be used as a phase-transfer agent to facilitate certain organic reactions in a two-liquid phase system .

Molecular Structure Analysis

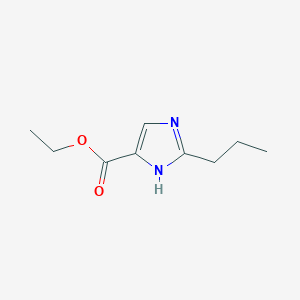

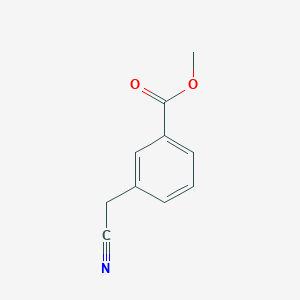

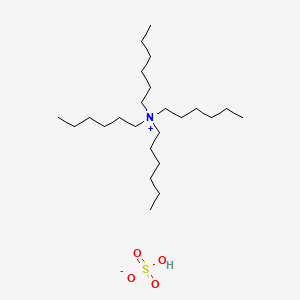

The linear formula of Tetrahexylammonium hydrogen sulfate is [CH3(CH2)5]4N(HSO4) . Its molecular weight is 451.75 .Chemical Reactions Analysis

Tetrahexylammonium hydrogen sulfate can facilitate certain organic reactions in a two-liquid phase system. For example, it can be used in the epoxidation of α,β-unsaturated ketones in a biphasic dichloromethane/water mixture using sodium perborate .Physical and Chemical Properties Analysis

Tetrahexylammonium hydrogen sulfate appears as white to light yellow powder or crystals . It has a melting point of 98-100°C . It is soluble in methanol .Wissenschaftliche Forschungsanwendungen

Ionenpaar-Chromatographie

Tetrahexylammoniumhydrogensulfat wird in der Ionenpaar-Chromatographie als Reagenz verwendet, das mit Anionen oder Kationen Paare bilden kann, um ihre Trennung zu erleichtern . Diese Technik ist besonders nützlich bei der Analyse komplexer Gemische, bei denen herkömmliche chromatographische Methoden möglicherweise nicht ausreichend auflösen.

Phasentransferkatalyse

In der organischen Synthese wirkt diese Verbindung als Phasentransferkatalysator. Sie ermöglicht den Transfer eines Reaktanten von einer Phase in eine andere, in der die Reaktion effizienter abläuft. Dies ist besonders wertvoll für Reaktionen wie die Epoxidierung von α,β-ungesättigten Ketonen und die Carbonylierung von Benzyl- und Allylbromiden .

Elektrolyt in elektrochemischen Anwendungen

Als Elektrolyt spielt this compound eine entscheidende Rolle in elektrochemischen Anwendungen. Es trägt zur Leitung von Ionen innerhalb einer Lösung bei, was für Prozesse wie Elektroabscheidung und Galvanisierung unerlässlich ist .

Materialwissenschaften

Diese Verbindung findet in der Materialwissenschaft Anwendung, insbesondere bei der Herstellung von Beschichtungen, Druckfarben, Gummi, Glas, Leder und Kosmetika. Es dient als lipophiler Phasentransferkatalysator und erhöht die Effizienz chemischer Reaktionen, die bei der Entwicklung dieser Materialien verwendet werden .

Pharmazeutische Forschung

In der pharmazeutischen Forschung kann this compound als Katalysator bei der Synthese verschiedener Arzneimittelmoleküle verwendet werden. Seine Rolle als Phasentransferkatalysator ist entscheidend für Reaktionen, die Teil des Arzneimittelentwicklungsprozesses sind .

Umweltwissenschaften

Die Anwendung der Verbindung erstreckt sich auf die Umweltwissenschaften, wo sie zur Analyse und Behandlung von Schadstoffen eingesetzt werden kann. Ihre katalytischen Eigenschaften können in Prozessen genutzt werden, die darauf ausgelegt sind, gefährliche Stoffe aus der Umwelt zu neutralisieren oder zu entfernen .

Analytische Chemie

This compound ist in der analytischen Chemie von Bedeutung, da es in der spektrophotometrischen Analyse und anderen instrumentellen Techniken eingesetzt wird. Es kann die Genauigkeit und Präzision von Messungen verbessern, indem es die Auflösung oder Reaktion von Analyten erleichtert .

Biochemie

Schließlich wird diese Verbindung in der Biochemie für das Studium von Biomolekülen verwendet. Sie kann als Puffer oder Stabilisierungsmittel bei der Vorbereitung von Proben für die Analyse oder während der Synthese komplexer biologischer Verbindungen wirken .

Safety and Hazards

Wirkmechanismus

Tetrahexylammonium hydrogensulfate, also known as Tetrahexylammonium hydrogensulphate or Tetrahexylammonium hydrogen sulfate, is a quaternary ammonium salt . This compound has a variety of applications, particularly in the field of organic chemistry .

Target of Action

It is known that the compound is used as a phase-transfer catalyst in various organic reactions .

Mode of Action

As a phase-transfer catalyst, Tetrahexylammonium hydrogensulfate facilitates the transfer of a reactant from one phase to another, typically from an aqueous phase into an organic phase . This enhances the rate of reaction by bringing the reactants into closer proximity and improving their interaction .

Biochemical Pathways

Tetrahexylammonium hydrogensulfate is involved in several organic reactions. For instance, it has been used in the epoxidation of α,β-unsaturated ketones in a biphasic dichloromethane/water mixture using sodium perborate . It has also been used in the transfer hydrogenolysis of aryl bromides by aqueous sodium formate catalyzed by palladium-triphenylphosphine . Another application is in the carbonylation of benzylic and allylic bromides to synthesize carboxylic esters .

Pharmacokinetics

As a phase-transfer catalyst, it is likely to remain in the organic phase during reactions .

Result of Action

The primary result of Tetrahexylammonium hydrogensulfate’s action is the facilitation of organic reactions. By acting as a phase-transfer catalyst, it enables reactions to proceed more efficiently and at a faster rate .

Action Environment

The efficacy and stability of Tetrahexylammonium hydrogensulfate as a phase-transfer catalyst can be influenced by various environmental factors. These include the nature of the organic and aqueous phases, the temperature, and the presence of other substances . .

Biochemische Analyse

Biochemical Properties

Tetrahexylammonium hydrogen sulfate plays a significant role in biochemical reactions, particularly as a phase-transfer catalyst. It facilitates the transfer of reactants between aqueous and organic phases, enhancing the efficiency of reactions such as the conversion of benzylic halides to carboxylic acids . This compound interacts with various enzymes and proteins by altering their solubility and reactivity in different phases. For example, it can enhance the activity of enzymes involved in organic synthesis by improving substrate availability and reaction conditions .

Cellular Effects

Tetrahexylammonium hydrogen sulfate influences various cellular processes by affecting cell membrane integrity and permeability. It can disrupt cell signaling pathways by altering the distribution of ions across the cell membrane, leading to changes in cellular metabolism and gene expression. This compound has been shown to impact cell function by modulating the activity of ion channels and transporters, which are crucial for maintaining cellular homeostasis .

Molecular Mechanism

The molecular mechanism of action of tetrahexylammonium hydrogen sulfate involves its interaction with biomolecules at the cellular level. It binds to specific sites on enzymes and proteins, leading to changes in their conformation and activity. This compound can inhibit or activate enzymes by altering their substrate affinity and catalytic efficiency. Additionally, tetrahexylammonium hydrogen sulfate can influence gene expression by modulating transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of tetrahexylammonium hydrogen sulfate can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but prolonged exposure to light and heat can lead to its degradation. Long-term studies have shown that tetrahexylammonium hydrogen sulfate can have sustained effects on cellular function, including alterations in cell growth and differentiation .

Dosage Effects in Animal Models

The effects of tetrahexylammonium hydrogen sulfate vary with different dosages in animal models. At low doses, this compound can enhance cellular function and metabolic activity. At high doses, it can exhibit toxic effects, including cell membrane disruption and oxidative stress. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing adverse reactions .

Metabolic Pathways

Tetrahexylammonium hydrogen sulfate is involved in various metabolic pathways, particularly those related to ion transport and phase-transfer catalysis. It interacts with enzymes such as cytochrome P450 and other oxidoreductases, influencing metabolic flux and metabolite levels. This compound can also affect the activity of cofactors and other small molecules involved in cellular metabolism .

Transport and Distribution

Within cells and tissues, tetrahexylammonium hydrogen sulfate is transported and distributed through specific transporters and binding proteins. It can accumulate in certain cellular compartments, such as the endoplasmic reticulum and mitochondria, where it exerts its biochemical effects. The localization and accumulation of this compound are influenced by its interactions with cellular membranes and transport proteins .

Subcellular Localization

Tetrahexylammonium hydrogen sulfate exhibits specific subcellular localization, which is crucial for its activity and function. It can be targeted to particular organelles, such as the mitochondria and lysosomes, through post-translational modifications and targeting signals. This localization allows the compound to modulate specific biochemical pathways and cellular processes, enhancing its overall efficacy .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for Tetrahexylammonium hydrogen sulfate involves the reaction of hexylamine with sulfuric acid to form hexylammonium sulfate, which is then quaternized with 1-bromohexane to form Tetrahexylammonium hydrogen sulfate.", "Starting Materials": [ "Hexylamine", "Sulfuric acid", "1-bromohexane" ], "Reaction": [ "Step 1: Hexylamine is added to a reaction flask.", "Step 2: Sulfuric acid is slowly added to the reaction flask while stirring.", "Step 3: The reaction mixture is heated to 80-90°C and stirred for 2-3 hours.", "Step 4: The resulting hexylammonium sulfate is cooled to room temperature.", "Step 5: 1-bromohexane is slowly added to the cooled hexylammonium sulfate while stirring.", "Step 6: The reaction mixture is heated to 80-90°C and stirred for 2-3 hours.", "Step 7: The resulting Tetrahexylammonium hydrogen sulfate is cooled to room temperature and filtered to remove any solids." ] } | |

CAS-Nummer |

32503-34-7 |

Molekularformel |

C24H52NO4S- |

Molekulargewicht |

450.7 g/mol |

IUPAC-Name |

tetrahexylazanium;sulfate |

InChI |

InChI=1S/C24H52N.H2O4S/c1-5-9-13-17-21-25(22-18-14-10-6-2,23-19-15-11-7-3)24-20-16-12-8-4;1-5(2,3)4/h5-24H2,1-4H3;(H2,1,2,3,4)/q+1;/p-2 |

InChI-Schlüssel |

RULHPTADXJPDSN-UHFFFAOYSA-L |

SMILES |

CCCCCC[N+](CCCCCC)(CCCCCC)CCCCCC.OS(=O)(=O)[O-] |

Kanonische SMILES |

CCCCCC[N+](CCCCCC)(CCCCCC)CCCCCC.[O-]S(=O)(=O)[O-] |

| 32503-34-7 | |

Piktogramme |

Irritant |

Verwandte CAS-Nummern |

20256-54-6 (Parent) |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of Tetrahexylammonium hydrogen sulfate in analyzing benzodiazepines in urine?

A: Tetrahexylammonium hydrogen sulfate acts as a phase-transfer catalyst in the extraction and derivatization of benzodiazepines from urine samples. [, ] This process involves two main steps:

- Extractive Alkylation: Tetrahexylammonium hydrogen sulfate facilitates the transfer of benzodiazepines from the aqueous urine matrix into an organic solvent (methylene chloride) where they react with methyl iodide to form methyl derivatives. These derivatives are more amenable to analysis using Gas Chromatography/Mass Spectrometry (GC/MS). []

Q2: Why is derivatization necessary for analyzing benzodiazepines using GC/MS?

A: Derivatization enhances the volatility and thermal stability of benzodiazepines, which are crucial factors for successful GC/MS analysis. The polar nature of underivatized benzodiazepines leads to poor peak shapes and low sensitivity in GC. Converting them into less polar, more volatile methyl derivatives through reaction with methyl iodide and Tetrahexylammonium hydrogen sulfate improves their chromatographic behavior and detectability. [, ]

Q3: Can Tetrahexylammonium hydrogen sulfate be used for analyzing other compounds besides benzodiazepines?

A: Yes, the research demonstrates the applicability of Tetrahexylammonium hydrogen sulfate for extracting and methylating Chlorophenoxyacetic acids from aqueous solutions. [] This suggests its potential use in analyzing a broader range of acidic compounds that require derivatization for efficient GC/MS analysis.

Q4: Are there alternative methods for analyzing benzodiazepines that don't require Tetrahexylammonium hydrogen sulfate?

A: While the provided research focuses on Tetrahexylammonium hydrogen sulfate, alternative derivatization reagents like N,O-bis(trimethylsilyl)trifluoroacetamide/trimethylchlorosilane can be used for preparing trimethylsilyl derivatives of benzodiazepines for GC/MS analysis. [] The choice of derivatization method depends on factors like desired sensitivity, selectivity, and compatibility with the analytical instrument.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

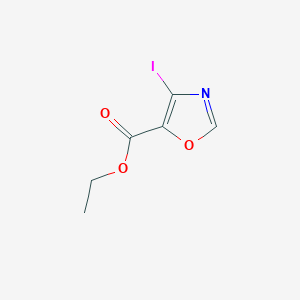

![(2S,3S,4S,5R,6S)-6-[(2Z,4E,6E,8E)-3,7-Dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1311886.png)

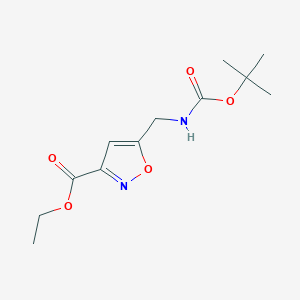

![5-Methylimidazo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B1311892.png)